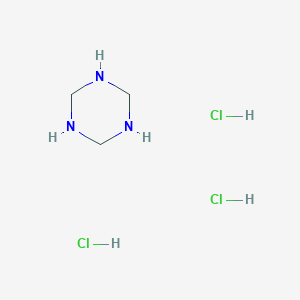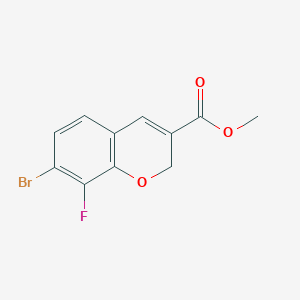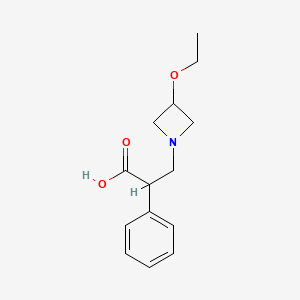
N-(2-Butyl-1H-indol-5-YL)-4-isopropylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Butyl-1H-indol-5-YL)-4-isopropylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features an indole ring, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butyl-1H-indol-5-YL)-4-isopropylbenzenesulfonamide typically involves the reaction of 2-butylindole with 4-isopropylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Butyl-1H-indol-5-YL)-4-isopropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted sulfonamides.
Applications De Recherche Scientifique
N-(2-Butyl-1H-indol-5-YL)-4-isopropylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Butyl-1H-indol-5-YL)-4-isopropylbenzenesulfonamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can also form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide
- N-(2-Butyl-1H-indol-5-YL)-4-chlorobenzenesulfonamide
Uniqueness
N-(2-Butyl-1H-indol-5-YL)-4-isopropylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propriétés
| 919490-52-1 | |
Formule moléculaire |
C21H26N2O2S |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
N-(2-butyl-1H-indol-5-yl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C21H26N2O2S/c1-4-5-6-18-13-17-14-19(9-12-21(17)22-18)23-26(24,25)20-10-7-16(8-11-20)15(2)3/h7-15,22-23H,4-6H2,1-3H3 |
Clé InChI |
WZSMGKADQVLWNB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC2=C(N1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine](/img/structure/B12936897.png)

![6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12936928.png)






